molecular formula C13H13N3O2 B6352655 2-Nitro-N-[1-(pyridin-2-yl)ethyl]aniline CAS No. 1154362-43-2

2-Nitro-N-[1-(pyridin-2-yl)ethyl]aniline

Cat. No. B6352655
CAS RN: 1154362-43-2
M. Wt: 243.26 g/mol
InChI Key: VWOBCIWWXZVAQS-UHFFFAOYSA-N
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Description

2-Nitro-N-[1-(pyridin-2-yl)ethyl]aniline, also known as 2-NPA, is a yellow crystalline compound that belongs to the group of nitroanilines. It has a molecular formula of C13H13N3O2 and a molecular weight of 243.26 g/mol .


Synthesis Analysis

A novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . The proposed environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates . The reaction proceeds through the intermediate formation of hetaryl isocyanates .


Molecular Structure Analysis

In a related compound, the dihedral angle between the benzene ring and the pyridine ring is 60.9 (2)° . The major twist in the molecule occurs about the (NH)-(CO)-C(ar)-C(ar) (ar = aromatic) bond, the relevant torsion angle being 63.97 (12)° .


Chemical Reactions Analysis

The reaction of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed . This method is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .


Physical And Chemical Properties Analysis

2-Nitro-N-[1-(pyridin-2-yl)ethyl]aniline is a yellow crystalline compound. It has a molecular formula of C13H13N3O2 and a molecular weight of 243.26 g/mol .

Future Directions

The synthesis of 2-Nitro-N-[1-(pyridin-2-yl)ethyl]aniline and its derivatives could be further explored for potential biological activities. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . Some compounds showed better anti-fibrotic activities than Pirfenidone and Bipy55′DC . This indicates that compounds like 2-Nitro-N-[1-(pyridin-2-yl)ethyl]aniline might have potential therapeutic applications in the future.

Mechanism of Action

Target of Action

Similar compounds have been found to target enzymes like collagen prolyl-4-hydroxylase and Sterol 14-alpha demethylase . These enzymes play crucial roles in collagen biosynthesis and sterol biosynthesis respectively.

Mode of Action

These interactions can lead to changes in the conformation and activity of the target proteins .

Biochemical Pathways

Similar compounds have been found to inhibit the activity of enzymes involved in collagen biosynthesis and sterol biosynthesis . This suggests that 2-Nitro-N-[1-(pyridin-2-yl)ethyl]aniline might affect these pathways and their downstream effects.

Pharmacokinetics

Similar compounds are known to be well-absorbed and distributed in the body, metabolized by various enzymes, and excreted through the kidneys . These properties can impact the bioavailability of the compound.

Result of Action

Similar compounds have been found to inhibit the activity of enzymes involved in collagen biosynthesis and sterol biosynthesis . This suggests that 2-Nitro-N-[1-(pyridin-2-yl)ethyl]aniline might have similar effects.

Action Environment

The action, efficacy, and stability of 2-Nitro-N-[1-(pyridin-2-yl)ethyl]aniline can be influenced by various environmental factors such as temperature, pH, and the presence of other molecules. For instance, the activity of similar compounds has been found to be optimal at certain temperatures and pH levels . Additionally, the presence of other molecules can affect the compound’s interaction with its targets.

properties

IUPAC Name

2-nitro-N-(1-pyridin-2-ylethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-10(11-6-4-5-9-14-11)15-12-7-2-3-8-13(12)16(17)18/h2-10,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWOBCIWWXZVAQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-nitro-N-[1-(pyridin-2-yl)ethyl]aniline

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